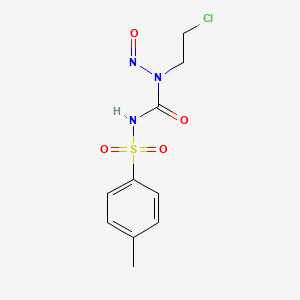
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is a complex organic compound that features a urea backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of p-toluenesulfonyl chloride with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions often involve reagents like sodium borohydride, resulting in the conversion of nitroso groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl group, using reagents such as sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amines.
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to the disruption of cellular processes. This interaction is facilitated by the chloroethyl and nitroso groups, which are reactive under physiological conditions .
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(p-tolylsulfonyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-bromoethyl)-1-nitroso-3-(p-tolylsulfonyl)-: Similar structure but with a bromoethyl group, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-1-nitroso-3-(m-tolylsulfonyl)-: The position of the tolyl group affects its reactivity and applications.
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is unique due to the presence of both chloroethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33024-34-9 |
|---|---|
Fórmula molecular |
C10H12ClN3O4S |
Peso molecular |
305.74 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
Clave InChI |
OJNXBFXPODIQKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
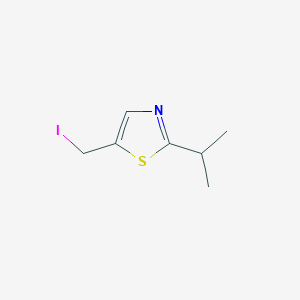
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
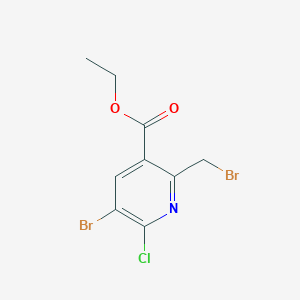
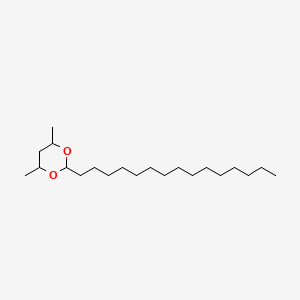
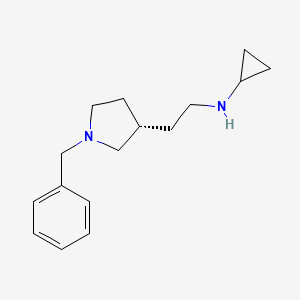
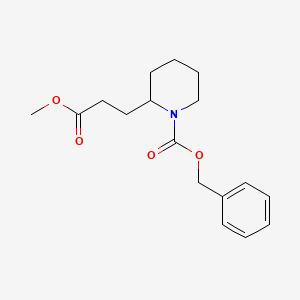
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
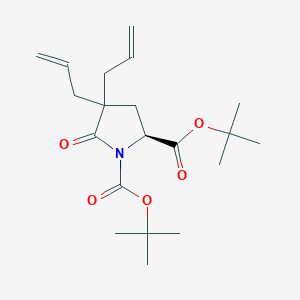
![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)

